BenchChemオンラインストアへようこそ!

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole

SARS-CoV-2 NSP15 endoribonuclease Fragment-based drug discovery

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole (CAS 1185124-04-2) is a chiral, non-polymer heterocyclic compound (C₉H₁₄N₂O₃S, MW 230.29) classified as a fragment-sized molecule. Its (S)-enantiomer (PDB ligand code ZQD) was identified as a validated hit in a large-scale PanDDA crystallographic fragment screening campaign against the SARS-CoV-2 NSP15 endoribonuclease (NendoU), a highly conserved viral enzyme critical for immune evasion.

Molecular Formula C9H14N2O3S
Molecular Weight 230.28
CAS No. 1185124-04-2
Cat. No. B2854963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole
CAS1185124-04-2
Molecular FormulaC9H14N2O3S
Molecular Weight230.28
Structural Identifiers
SMILESCC1=CC(=NO1)C2CCCN2S(=O)(=O)C
InChIInChI=1S/C9H14N2O3S/c1-7-6-8(10-14-7)9-4-3-5-11(9)15(2,12)13/h6,9H,3-5H2,1-2H3
InChIKeyIUKADXXFBFQTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole (CAS 1185124-04-2): Procuring a Validated SARS-CoV-2 NendoU Fragment Hit


3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole (CAS 1185124-04-2) is a chiral, non-polymer heterocyclic compound (C₉H₁₄N₂O₃S, MW 230.29) classified as a fragment-sized molecule. Its (S)-enantiomer (PDB ligand code ZQD) was identified as a validated hit in a large-scale PanDDA crystallographic fragment screening campaign against the SARS-CoV-2 NSP15 endoribonuclease (NendoU), a highly conserved viral enzyme critical for immune evasion [1]. The compound has also been deposited as a fragment hit for the human HRP-2 PWWP domain, indicating a multi-target binding profile [2]. A high-resolution ¹H NMR reference spectrum (600 MHz, DMSO‑d₆) for the (R)-enantiomer is publicly available, providing a definitive structural identity benchmark for procurement quality control [3].

Why Generic Substitution of 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole Fails: Target-Specific Binding Evidence Precludes In-Class Swapping


Superficially similar oxazole or pyrrolidine-sulfonamide fragments cannot be interchanged because the specific binding pose and target engagement of this compound are defined by its crystallographically validated interaction with the SARS-CoV-2 NendoU allosteric site. The PanDDA analysis, which uses refined 2.24 Å X-ray data (R-free = 0.227), confirms that this fragment occupies a distinct pocket on NendoU that is not replicated by other fragment hits from the same screening campaign [1]. This experimentally determined binding event means that swapping this compound for another in-class fragment—even one with a similar oxazole core—would discard the structurally proven target interaction, undermining any structure-based drug design or assay consistency. Procurement decisions must therefore be guided by which specific fragment has demonstrated target engagement, not merely by chemical similarity.

Quantitative Differentiation Evidence for 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole (1185124-04-2)


Crystallographically Validated Fragment Hit for SARS-CoV-2 NendoU at 2.24 Å Resolution

Compound (S)-enantiomer (ZQD) was identified as a fragment hit against SARS-CoV-2 NendoU in a PanDDA group deposition. The X-ray crystal structure (PDB 5SAA) demonstrates unambiguous binding at 2.24 Å resolution with R-free = 0.227 and R-work = 0.192 [1]. While quantitative occupancy or KD values are not publicly reported, the refined depositions across two independent chain copies (A and B) with real-space correlation coefficients of 0.887 and 0.900 respectively, provide reproducible evidence of binding [2]. This structurally validated engagement distinguishes the compound from >1,000 other fragments screened in the same campaign that did not meet the PanDDA event-map threshold.

SARS-CoV-2 NSP15 endoribonuclease Fragment-based drug discovery

Orthogonal HRP-2 PWWP Domain Fragment Hit Confirms Multi-Target Binding Profile

The same (S)-enantiomer (ZQD) also appears as a fragment hit in the PanDDA group deposition for the HRP-2 PWWP domain (PDB 7HG3), resolved at 1.45 Å [1]. The primary citation (Vantieghem et al., Eur. J. Med. Chem., 2024) describes rational fragment-based design targeting this domain. The fact that ZQD binds two structurally unrelated proteins (viral NendoU and human HRP-2 PWWP) indicates a polypharmacology profile that is not shared by the majority of fragment hits from either individual screen [2].

HRP-2 PWWP domain Epigenetic reader

Public ¹H NMR Reference Spectrum Enables Definitive Identity Confirmation

A 600 MHz ¹H NMR spectrum of the (R)-enantiomer is deposited in the BMRB (entry bmse011102) under standardized conditions (1 mM in DMSO‑d₆, 298 K, pH 6.0), acquired on a Bruker Avance spectrometer [1]. This provides a quantitative, instrument-specific spectral fingerprint that can be used to verify compound identity and detect impurities upon receipt. In contrast, no publicly available NMR reference data exist for the vast majority of NendoU fragment hits from the same screening campaign.

NMR quality control Fragment library Structural identity

Commercial Availability at Defined Enantiomeric Purity from a Primary Supplier

Leyan (Shanghai Haohong Scientific Co.) lists the compound at 98% purity (CAS 1185124-04-2, Catalog No. 1314457) . While purity specifications are typical for fragment libraries, the combination of a defined purity specification, commercial availability, and crystallographic validation provides a procurement advantage over fragment hits that lack commercial supply channels.

Chemical procurement Enantiomeric purity Fragment library supply

Priority Application Scenarios for 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole (CAS 1185124-04-2)


Structure-Based Lead Optimization of SARS-CoV-2 NendoU Inhibitors

The compound serves as a validated fragment hit for SARS-CoV-2 NSP15 (NendoU) with a 2.24 Å X-ray structure (PDB 5SAA) [1]. Researchers engaged in structure-based drug design against coronaviral endoribonucleases can use this fragment as a starting point for fragment growing, merging, or linking strategies targeting the allosteric site identified in the Godoy et al. fragment screening campaign [2]. Its crystallographically confirmed binding pose provides a reliable structural anchor for computational and medicinal chemistry efforts.

Chemical Probe Development for Epigenetic PWWP Reader Domains

The compound also binds the HRP-2 PWWP domain at 1.45 Å resolution (PDB 7HG3), as reported in the Vantieghem et al. 2024 fragment-based design study [3]. This enables its use as a chemical biology probe for studying epigenetic reader proteins, either as a standalone fragment for competitive binding assays or as a core scaffold for developing higher-affinity PWWP domain ligands.

NMR-Based Fragment Screening and Biophysical Assay Development

With its publicly available 600 MHz ¹H NMR reference spectrum (BMRB bmse011102) [4], the compound is well-suited for NMR-based binding assays, including WaterLOGSY, STD, or ¹⁹F (if applicable) competition experiments. The spectral reference allows researchers to establish baseline conditions before committing to expensive protein-based biophysical assays, reducing resource waste.

Procurement for Fragment Library Assembly and Quality Control Benchmarking

Given its dual-target validation (NendoU and HRP-2 PWWP), commercial availability at 98% purity (Leyan Cat. 1314457) , and publicly available NMR and crystallographic data, this compound is an ideal candidate for inclusion in custom fragment screening libraries and for use as a quality control standard to benchmark new synthetic batches or library acquisition protocols.

Quote Request

Request a Quote for 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.